Fmoc-(Dmb)Gly-OH
Overview
Description
Fmoc-(Dmb)Gly-OH is a derivative of glycine, a simple amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protective group for the amino function in peptide synthesis, while the 2,4-dimethoxybenzyl group protects the glycine residue.
Scientific Research Applications
Fmoc-(Dmb)Gly-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
Fmoc-(Dmb)Gly-OH, also known as Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH or Fmoc-N-(2,4-dimethoxybenzyl)glycine, is a compound used in peptide synthesis. It has a unique mechanism of action that allows it to enhance the synthetic efficiency of glycine-containing peptides .
Target of Action
The primary target of this compound is the peptide chain during the process of solid-phase peptide synthesis (SPPS). It interacts with the peptide chain to prevent aggregation and aspartimide formation .
Mode of Action
This compound works by introducing the Dmb group at appropriate positions in the peptide chain. This prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. By preventing aggregation and aspartimide formation, it enhances the synthetic efficiency of the peptide chain assembly process .
Result of Action
The result of this compound’s action is the enhanced efficiency of peptide synthesis. It leads to faster and more predictable reactions, improved reaction rates, and higher yields of the final peptide product .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy. It is typically stored at temperatures between -10 to -25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(Dmb)Gly-OH typically involves the protection of glycine with the Fmoc group and the 2,4-dimethoxybenzyl group. One common method involves the reaction of glycine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate in a solvent like dioxane . The reaction is carried out at low temperatures to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of protected amino acids and peptides. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(Dmb)Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: HBTU in the presence of a base like DIPEA (N,N-diisopropylethylamine) is used for peptide bond formation.
Major Products Formed
Deprotection: The major product is the free amino acid with the Fmoc group removed.
Coupling: The major product is the peptide with the newly formed peptide bond.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Lacks the 2,4-dimethoxybenzyl group, making it less protected.
Boc-Gly-OH: Uses a different protective group (tert-butyloxycarbonyl) for the amino function.
Cbz-Gly-OH: Uses the carbobenzoxy group for protection.
Uniqueness
Fmoc-(Dmb)Gly-OH is unique due to the dual protection provided by the Fmoc and 2,4-dimethoxybenzyl groups. This dual protection enhances the stability and selectivity of the compound during peptide synthesis, making it a valuable tool in the construction of complex peptides.
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-18-12-11-17(24(13-18)32-2)14-27(15-25(28)29)26(30)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-16H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDQSTVPYKMCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444217 | |
Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166881-42-1 | |
Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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